3-(4-Methoxy-3-methylphenyl)acrylic acid
Overview
Description
3-(4-Methoxy-3-methylphenyl)acrylic acid is an organic compound with the molecular formula C11H12O3 It is a derivative of cinnamic acid, characterized by the presence of a methoxy group and a methyl group on the phenyl ring
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 3-(4-Methoxy-3-methylphenyl)acrylic acid typically involves the reaction of 4-methoxy-3-methylbenzaldehyde with malonic acid in the presence of a base, followed by decarboxylation. The reaction conditions often include the use of a solvent such as ethanol and a catalyst like piperidine. The reaction proceeds through a Knoevenagel condensation, forming the intermediate product, which is then decarboxylated to yield the final compound .
Industrial Production Methods
Industrial production methods for this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and optimized reaction conditions can enhance the yield and purity of the product. Additionally, industrial methods may incorporate advanced purification techniques such as recrystallization and chromatography to ensure the compound meets the required specifications .
Chemical Reactions Analysis
Types of Reactions
3-(4-Methoxy-3-methylphenyl)acrylic acid undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding carboxylic acids or ketones.
Reduction: Reduction reactions can convert the double bond in the acrylic acid moiety to a single bond, forming saturated derivatives.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Reducing agents such as sodium borohydride (NaBH4) and lithium aluminum hydride (LiAlH4) are frequently used.
Substitution: Reagents like halogens (Cl2, Br2) and nitrating agents (HNO3) are used under acidic conditions.
Major Products Formed
Oxidation: Formation of 4-methoxy-3-methylbenzoic acid.
Reduction: Formation of 3-(4-methoxy-3-methylphenyl)propanoic acid.
Substitution: Formation of various substituted derivatives depending on the reagent used.
Scientific Research Applications
3-(4-Methoxy-3-methylphenyl)acrylic acid has several scientific research applications:
Chemistry: Used as a building block in organic synthesis for the preparation of more complex molecules.
Biology: Investigated for its potential biological activities, including antimicrobial and antioxidant properties.
Medicine: Explored for its potential therapeutic effects, such as anti-inflammatory and anticancer activities.
Industry: Utilized in the production of polymers, resins, and other materials with specific properties.
Mechanism of Action
The mechanism of action of 3-(4-Methoxy-3-methylphenyl)acrylic acid involves its interaction with various molecular targets and pathways. For instance, its antioxidant activity is attributed to the presence of the methoxy group, which can donate electrons to neutralize free radicals. Additionally, the compound’s anti-inflammatory effects may be mediated through the inhibition of pro-inflammatory enzymes and cytokines .
Comparison with Similar Compounds
Similar Compounds
Ferulic Acid: 3-(4-Hydroxy-3-methoxyphenyl)acrylic acid, known for its antioxidant properties.
Cinnamic Acid: 3-Phenyl-2-propenoic acid, a precursor for various derivatives with different biological activities.
p-Coumaric Acid: 3-(4-Hydroxyphenyl)acrylic acid, another compound with antioxidant and anti-inflammatory properties.
Uniqueness
3-(4-Methoxy-3-methylphenyl)acrylic acid is unique due to the presence of both methoxy and methyl groups on the phenyl ring, which can influence its chemical reactivity and biological activity. This structural feature distinguishes it from other similar compounds and may contribute to its specific applications in research and industry .
Properties
IUPAC Name |
(E)-3-(4-methoxy-3-methylphenyl)prop-2-enoic acid | |
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Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C11H12O3/c1-8-7-9(4-6-11(12)13)3-5-10(8)14-2/h3-7H,1-2H3,(H,12,13)/b6-4+ | |
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
KBEPQVCZYNPZHN-GQCTYLIASA-N | |
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=C(C=CC(=C1)C=CC(=O)O)OC | |
Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
CC1=C(C=CC(=C1)/C=C/C(=O)O)OC | |
Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C11H12O3 | |
Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
192.21 g/mol | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
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Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
Precursor scoring | Relevance Heuristic |
---|---|
Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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